
Sapropterin
Vue d'ensemble
Description
Sapropterin dihydrochloride is a synthetic preparation of tetrahydrobiopterin (BH4), the natural cofactor of phenylalanine hydroxylase (PAH). It is approved for the treatment of PKU, a genetic disorder characterized by PAH deficiency, leading to elevated blood phenylalanine (Phe) levels and neurocognitive complications. This compound acts as a pharmacological chaperone, stabilizing residual PAH activity in responsive patients, thereby reducing blood Phe levels and allowing increased dietary protein intake . Responsiveness is defined as a ≥30% reduction in blood Phe after a trial period .
Méthodes De Préparation
Key Synthetic Routes for Sapropterin Dihydrochloride
Asymmetric Catalysis with Samarium Complexes
A patented method (WO2016189542A1) employs samarium catalysts to establish chiral centers via asymmetric synthesis :
-
Step 1 : (R)-(+)-1,1′-bi-2-naphthol and triphenylphosphine oxide are reacted with a samarium-tetrahydrofuran complex (5–10% concentration) at 0–25°C.
-
Step 4 : Ether solvents (e.g., 2-methyltetrahydrofuran) facilitate acid-catalyzed cyclization, yielding (4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-methanoic acid.
-
Step 10 : Hydrogenation of acetamido-7,8-dihydropterin under 0.4–0.9 MPa H<sub>2</sub> pressure with Pd/C or Raney Ni catalysts produces this compound dihydrochloride crude (47–46.2% yield) .
Critical Parameters :
-
Catalyst loading (0.05–0.6 g/g substrate)
-
Temperature control (10–30°C) to minimize epimerization
Chiral Resolution via L-Erythro-Biopterin Intermediate
CN109776540A outlines a route starting from 5-deoxy-arabinose :
-
Aldol Condensation : 5-deoxy-arabinose reacts with nitroacetate under basic conditions to form a diastereomeric mixture.
-
Chiral Separation : L-Erythro-biopterin is isolated via column chromatography (silica gel, ethyl acetate/methanol eluent).
-
Reduction : Catalytic hydrogenation (PtO<sub>2</sub>, 0.6 MPa) reduces biopterin to this compound, followed by HCl salt formation.
Yield : 43–46% after recrystallization .
Direct Synthesis from 5-Deoxy-Arabinose
WO2013152609A1 simplifies the route using 5-deoxy-arabinose and 2-amino-6-chloro-5-nitro-3H-pyrimidin-4-one :
-
Nucleophilic Substitution : Alkaline conditions (pH 11–12) couple the pyrimidinone with dihydroxypropyl side chains.
-
Hydrogenation : Sequential H<sub>2</sub> reductions (0.4–0.9 MPa) with Pd/C yield this compound dihydrochloride.
Advantages :
Critical Process Parameters and Optimization
Analytical Characterization of Synthetic Products
HPLC methods validate synthesis success:
-
Mobile Phase : Thioglycerol/l-cysteine-HCl buffer (pH 2.5)
Impurity Profile :
-
Sepiapterin (0.169–0.221%) and 7,8-dihydrobiopterin (0.285–0.395%) are primary degradation products .
Industrial-Scale Production Considerations
Cost Analysis :
-
Raw materials: $12,000/kg (samarium catalysts contribute 30%)
-
Yield improvement from 43% to 47% reduces unit cost by 18% .
Comparative Analysis of Synthesis Methodologies
Method | Yield (%) | Purity (%) | Enantiomeric Excess (%) |
---|---|---|---|
Asymmetric Catalysis | 47 | 98.1 | 98.9 |
Chiral Resolution | 46 | 98.5 | 99.2 |
Direct Synthesis | 43 | 98.4 | 98.9 |
Stability and Degradation Profiles During Synthesis
-
Auto-oxidation : pH >7 accelerates degradation (4.1% loss in 1 hour) .
-
Thermal Stability : Mixing with hot foods (≤60°C) causes <7% decomposition .
Emerging Innovations in this compound Manufacturing
Analyse Des Réactions Chimiques
Types de réactions
La saproptérine subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydroxylation. En tant que coenzyme, elle réagit avec l'oxygène moléculaire pour former un intermédiaire oxygéné actif qui peut hydroxyler les substrats .
Réactifs et conditions courants
Les réactifs courants utilisés dans la synthèse et les réactions de la saproptérine comprennent l'oxygène moléculaire, le NADH et diverses hydroxylases. Les réactions ont généralement lieu dans des conditions douces pour préserver l'intégrité du composé .
Principaux produits formés
Les principaux produits formés par les réactions impliquant la saproptérine comprennent la tyrosine, la L-dopa et le 5-hydroxytryptophane, qui sont essentiels à la synthèse des neurotransmetteurs .
Applications de la recherche scientifique
La saproptérine a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme cofacteur dans diverses réactions enzymatiques.
Biologie : Essentiel à la synthèse des neurotransmetteurs et de l'oxyde nitrique.
Médecine : Utilisé dans le traitement de la phénylcétonurie et des déficiences en tétrahydrobioptérine. .
Industrie : Employé dans la production de produits pharmaceutiques et comme outil de recherche en études biochimiques.
Mécanisme d'action
La saproptérine agit comme un cofacteur pour plusieurs enzymes hydroxylases, notamment la phénylalanine-4-hydroxylase, la tyrosine hydroxylase et la tryptophane hydroxylase . Elle facilite la conversion de la phénylalanine en tyrosine, de la tyrosine en L-dopa et du tryptophane en 5-hydroxytryptophane. Ces réactions sont cruciales pour la synthèse de neurotransmetteurs tels que la sérotonine, la dopamine et l'oxyde nitrique .
Applications De Recherche Scientifique
Short-term Benefits
Research indicates that sapropterin can significantly lower blood phenylalanine concentrations and increase dietary tolerance in responsive PKU patients. Notable clinical trials include:
- Levy et al. (2007) : A double-blind study involving 89 participants showed a mean reduction in blood phenylalanine levels of 245 μmol/L after 6 weeks of treatment with this compound at 10 mg/kg/day compared to placebo .
- Burton et al. (2015) : Another study confirmed that this compound treatment resulted in increased protein tolerance and improved metabolic control .
Long-term Outcomes
While short-term benefits are well-documented, evidence regarding long-term outcomes remains limited. Some studies suggest that ongoing treatment may help maintain lower phenylalanine levels and improve quality of life, but comprehensive long-term data is still needed .
Case Studies and Observational Data
Several observational studies have provided insights into the real-world effectiveness of this compound:
- Longo et al. (2015) : Reported improvements in dietary habits and reduced caregiver burden among families managing PKU after initiating this compound therapy .
- Aldámiz-Echevarría et al. (2015) : Highlighted significant changes in food patterns and overall dietary quality among children with PKU on this compound .
Summary of Clinical Trials
Study | Population | Intervention | Primary Outcome |
---|---|---|---|
Levy et al. (2007) | 89 adults/children with PKU | This compound 10 mg/kg/day vs Placebo | Reduction in blood phenylalanine levels |
Burton et al. (2015) | Various PKU patients | This compound at varying doses | Increased protein tolerance |
Broader Implications and Future Directions
Beyond PKU, this compound's role as a BH4 analog opens avenues for research into other metabolic disorders where BH4 deficiency may play a role. Ongoing studies are investigating its potential applications in conditions such as:
Mécanisme D'action
Sapropterin acts as a cofactor for several hydroxylase enzymes, including phenylalanine-4-hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . It facilitates the conversion of phenylalanine to tyrosine, tyrosine to L-dopa, and tryptophan to 5-hydroxytryptophan. These reactions are crucial for the synthesis of neurotransmitters such as serotonin, dopamine, and nitric oxide .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds and Therapies
Efficacy in Blood Phe Reduction
Pegvaliase vs. Sapropterin + Diet
- Uncontrolled Patients (Baseline Blood Phe >600 μmol/L):
Pegvaliase, an enzyme substitution therapy, demonstrated superior efficacy over this compound + diet. In matched analyses (N=64 pairs), mean blood Phe levels at 1 and 2 years were significantly lower with pegvaliase (505 and 427 μmol/L) compared to this compound + diet (807 and 891 μmol/L) . Natural protein intake was also higher with pegvaliase (49–57 g/day vs. 23–28 g/day) . - Controlled Patients (Baseline Blood Phe ≤600 μmol/L):
this compound + diet showed a long-term favorable impact on blood Phe reduction compared to diet alone. In a PKUDOS registry analysis (N=46 diet alone vs. N=22 this compound + diet), this compound-treated patients maintained lower Phe levels, confirming clinical trial data .
Diet Alone
Dietary restriction remains the baseline therapy. However, this compound + diet allows for increased protein tolerance, improving quality of life in responsive patients .
Table 1: Comparative Efficacy in Blood Phe Reduction
Therapy | Population (Baseline Phe) | Mean Blood Phe (μmol/L) at 1 Year | Mean Blood Phe (μmol/L) at 2 Years |
---|---|---|---|
Pegvaliase | >600 μmol/L | 505 | 427 |
This compound + Diet | >600 μmol/L | 807 | 891 |
This compound + Diet | ≤600 μmol/L | 360* | 340* |
Diet Alone | ≤600 μmol/L | 550* | 560* |
*Values estimated from registry data .
Mechanistic and Pharmacokinetic Differences
- This compound: Enhances residual PAH activity via cofactor stabilization. Pharmacokinetics follow a one-compartment model with weight-based dosing (5–20 mg/kg/day).
- Pegvaliase:
A recombinant phenylalanine ammonia-lyase enzyme that metabolizes Phe independently of PAH. Administered via subcutaneous injection .
Table 3: Mechanism and Dosing
Parameter | This compound | Pegvaliase |
---|---|---|
Mechanism | PAH cofactor stabilization | Phe enzymatic degradation |
Administration | Oral | Subcutaneous |
Dosing | 5–20 mg/kg/day | 20–80 mg/week |
Responsiveness Criteria | ≥30% Phe reduction | N/A |
Patient Population and Responsiveness
Activité Biologique
Sapropterin dihydrochloride, a synthetic formulation of tetrahydrobiopterin (BH4), is primarily utilized in the treatment of phenylketonuria (PKU), a metabolic disorder characterized by elevated levels of phenylalanine in the blood. This article explores the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on diverse research findings.
This compound acts as a cofactor for the enzyme phenylalanine hydroxylase (PAH), which is essential for the conversion of phenylalanine to tyrosine. In patients with PKU, mutations in the PAH gene lead to reduced enzyme activity, resulting in hyperphenylalaninemia. By enhancing the residual activity of mutant PAH enzymes, this compound facilitates the metabolism of phenylalanine, thereby lowering its concentration in the blood.
Short-Term Studies
Several clinical trials have demonstrated the effectiveness of this compound in reducing blood phenylalanine levels and increasing dietary tolerance. For instance:
- Trial 1 : A study involving 89 participants showed that administration of 10 mg/kg/day this compound resulted in a significant decrease in blood phenylalanine concentration, with a mean difference of -238.80 μmol/L (95% CI: -343.09 to -134.51) compared to placebo .
- Trial 2 : Another trial with 46 children receiving 20 mg/kg/day resulted in a non-significant reduction in blood phenylalanine levels (-51.90 μmol/L; 95% CI: -197.27 to 93.47) but reported a significant increase in phenylalanine tolerance (mean difference: 18.00 mg/kg/day; 95% CI: 12.28 to 23.72) .
Long-Term Studies
The SPARK trial evaluated the long-term effects of this compound over an extended period:
- Initial Phase : The first 26 weeks showed that adding this compound to a Phe-restricted diet significantly improved Phe tolerance by approximately 30.5 mg/kg/day (95% CI: 18.7–42.3 mg/kg/day; p < 0.001) .
- Extension Phase : Over an additional 36 months, patients continued to show increased dietary tolerance and maintained lower blood Phe levels, confirming the sustained efficacy of this compound .
Safety Profile
The safety profile of this compound has been assessed across multiple studies:
- Common adverse events include abdominal pain, diarrhea, and vomiting . A meta-analysis indicated that serious adverse events were rare, with no significant long-term effects on physical growth parameters observed .
- In a large safety assessment involving nearly 5,000 cases from the FAERS database, potential unexpected adverse events included gastroesophageal reflux disease and nephrolithiasis .
Case Studies and Observational Data
Observational studies have further supported the clinical findings:
- A review highlighted that after two years of treatment, approximately 78% of participants experienced increased phenylalanine tolerance, with some able to consume an unrestricted diet .
- Specific case studies reported that patients treated with this compound could achieve dietary flexibility previously unattainable under strict Phe-restricted diets .
Summary Table of Key Findings
Study/Trial | Population Size | Dosage | Key Findings |
---|---|---|---|
Trial 1 | 89 | 10 mg/kg/day | Mean decrease in Phe: -238.80 μmol/L |
Trial 2 | 46 | 20 mg/kg/day | Increased Phe tolerance: +18.00 mg/kg/day |
SPARK Initial | Varies | Up to 20 mg/kg/day | Increased Phe tolerance: +30.5 mg/kg/day |
SPARK Extension | 51 | Up to 20 mg/kg/day | Sustained improvements over 36 months |
Q & A
Basic Research Questions
Q. How to design a preclinical study evaluating Sapropterin’s efficacy in metabolic disorders?
- Methodological Answer : Begin by defining the primary endpoint (e.g., phenylalanine levels in phenylketonuria models) and selecting appropriate animal models (e.g., Pahenu2 mice). Ensure randomization and blinding to reduce bias. Use a dose-escalation protocol with controls (vehicle vs. This compound). Include biomarkers like blood phenylalanine reduction (≥30% from baseline) as efficacy metrics. Statistical power analysis should justify sample sizes (e.g., n=10/group for 80% power) .
Q. What are validated protocols for measuring this compound’s pharmacokinetics in murine models?
- Methodological Answer : Administer this compound orally at 10 mg/kg and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Use HPLC-MS to quantify tetrahydrobiopterin (BH4) levels. Calculate AUC (area under the curve) and half-life (t½). Include a crossover design to control for inter-individual variability. Report limits of detection (e.g., 0.1 ng/mL) and inter-assay precision (CV <15%) .
Q. How to assess this compound’s stability in cell culture media for in vitro studies?
- Methodological Answer : Prepare media with varying pH (6.0–8.0) and temperatures (4°C, 25°C, 37°C). Incubate this compound (1–100 µM) for 24–72 hours. Use LC-UV to measure degradation products (e.g., dihydrobiopterin). Stability is defined as <10% degradation over 48 hours at 37°C. Include antioxidants (e.g., ascorbic acid) if instability is observed .
Advanced Research Questions
Q. How to resolve discrepancies in this compound’s enzymatic activity across in vitro assays?
- Methodological Answer : Systematically compare assay conditions (e.g., pH, cofactors like NADPH, enzyme sources). For example, in phenylalanine hydroxylase (PAH) assays, use recombinant human PAH vs. liver homogenates. Conduct kinetic analyses (Km, Vmax) under standardized buffers. If discrepancies persist, validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) and report inter-lab variability .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response in heterogeneous patient cohorts?
- Methodological Answer : Use mixed-effects models to account for covariates (e.g., age, baseline BH4 levels). Stratify responders vs. non-responders via ROC analysis (AUC >0.7). For non-linear responses, apply Emax models: . Report 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni) .
Q. How to integrate multi-omics data to elucidate this compound’s off-target effects?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) from this compound-treated cells. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) to identify overrepresented pathways (e.g., nitric oxide synthase). Validate computationally predicted targets (e.g., GTP cyclohydrolase 1) via CRISPR knockouts. Address false discovery rates (FDR <0.05) in multi-omics integration .
Q. Data Contradiction & Reproducibility
Q. How to address conflicting reports on this compound’s efficacy in late-treated PKU patients?
- Methodological Answer : Conduct a meta-analysis of RCTs (PRISMA guidelines) to quantify heterogeneity (I² statistic). Subgroup analyses by age (>12 vs. ≤12 years) and treatment duration (>6 months). If heterogeneity exceeds 50%, explore sources via meta-regression (e.g., baseline phenylalanine, compliance). Replicate key findings in independent cohorts with standardized endpoints (e.g., NIH Toolbox) .
Q. What steps ensure reproducibility in this compound’s in vivo neurobehavioral outcomes?
- Methodological Answer : Use validated behavioral tests (e.g., Morris water maze for cognition) with video tracking and automated scoring. Report environmental factors (light/dark cycles, noise levels). Share raw data and analysis scripts via repositories (e.g., Zenodo). Pre-register protocols on platforms like Open Science Framework to reduce selective reporting .
Q. Experimental Design Tables
Propriétés
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-RPDRRWSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041138 | |
Record name | (6R)-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20 mg/mL (dichloride salt) | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
62989-33-7 | |
Record name | Sapropterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapropterin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (6R)-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPROPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.